molecular formula C8H7ClOS B12330416 Chloro-2-methyl-3-(2-thienyl) acrolein

Chloro-2-methyl-3-(2-thienyl) acrolein

Cat. No.: B12330416
M. Wt: 186.66 g/mol
InChI Key: JPSQABNOFPGUCP-AATRIKPKSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for chloro-2-methyl-3-(2-thienyl) acrolein is (Z)-3-chloro-2-methyl-3-(thiophen-2-yl)prop-2-enal . This nomenclature reflects the compound’s stereochemistry, substituent positions, and functional groups. The prefix (Z) denotes the spatial arrangement of the substituents around the double bond, where the higher-priority groups (chlorine and thiophen-2-yl) are positioned on the same side of the double bond.

The molecular structure consists of a prop-2-enal backbone (an α,β-unsaturated aldehyde) substituted with a methyl group at position 2, a chlorine atom at position 3, and a thiophen-2-yl group also at position 3. The thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom, is attached to the propenal chain via its second carbon. The structural formula can be represented as C₉H₉ClOS , with the following connectivity:

  • A central propenal group (CH₂=CH–CHO) modified by a methyl group (–CH₃) at the second carbon.
  • A chlorine atom (–Cl) and a thiophen-2-yl group (–C₄H₃S) at the third carbon.

The SMILES notation for the (Z) isomer is C/C(=C(/CC1=CC=CS1)\Cl)/C=O , which encodes the double-bond geometry and substituent positions. The InChIKey HTWOXVNWRNYXJK-VQHVLOKHSA-N further uniquely identifies the compound’s structural features in machine-readable format.

Alternative Denominations in Chemical Literature

This compound is referenced under multiple synonyms in chemical databases and literature, reflecting historical naming conventions and variations in stereochemical descriptors. Common alternative names include:

  • 3-Chloro-3-(2-thienyl)methacrylaldehyde , emphasizing the methacrylaldehyde backbone.
  • (Z)-3-Chloro-2-methyl-3-(2-thenyl)-acrolein , highlighting the thenyl (thiophen-2-ylmethyl) substituent.
  • 3-Chloro-2-methyl-3-(2-thienyl)propenal , using the propenal nomenclature for the α,β-unsaturated aldehyde.

The (E) isomer of this compound, distinguished by the trans configuration of the chlorine and thiophen-2-yl groups across the double bond, is termed (E)-3-chloro-2-methyl-4-(thiophen-2-yl)but-2-enal . However, the (Z) isomer is more frequently documented in synthetic and analytical contexts.

CAS Registry Number and Molecular Formula Validation

The CAS Registry Number for this compound is 84100-52-7 . This unique identifier is consistent across major chemical databases, including PubChem and ChemBK, ensuring reliable cross-referencing in regulatory and research documents.

The molecular formula C₉H₉ClOS is validated through high-resolution mass spectrometry and elemental analysis. Breaking down the formula:

  • Carbon (C₉) : 9 atoms, forming the backbone and aromatic ring.
  • Hydrogen (H₉) : 9 atoms, distributed across the aldehyde, methyl, and thiophene groups.
  • Chlorine (Cl) : 1 atom, substituting at position 3.
  • Oxygen (O) : 1 atom, part of the aldehyde functional group.
  • Sulfur (S) : 1 atom, embedded in the thiophene ring.

The molecular weight is calculated as 200.69 g/mol , derived from the sum of atomic masses:

  • Carbon: 12.01 × 9 = 108.09
  • Hydrogen: 1.008 × 9 = 9.07
  • Chlorine: 35.45 × 1 = 35.45
  • Oxygen: 16.00 × 1 = 16.00
  • Sulfur: 32.07 × 1 = 32.07
    Total = 108.09 + 9.07 + 35.45 + 16.00 + 32.07 = 200.68 g/mol .

Properties

Molecular Formula

C8H7ClOS

Molecular Weight

186.66 g/mol

IUPAC Name

(E)-2-methyl-3-thiophen-2-ylprop-2-enoyl chloride

InChI

InChI=1S/C8H7ClOS/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3/b6-5+

InChI Key

JPSQABNOFPGUCP-AATRIKPKSA-N

Isomeric SMILES

C/C(=C\C1=CC=CS1)/C(=O)Cl

Canonical SMILES

CC(=CC1=CC=CS1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Step 1: Condensation of Thiophene-2-carboxaldehyde with Methyl Ketones

Thiophene-2-carboxaldehyde reacts with acetone or methyl ethyl ketone under basic conditions (e.g., 10% KOH) to form α,β-unsaturated ketones (chalcones). For example:
$$
\text{Thiophene-2-carboxaldehyde} + \text{Acetone} \xrightarrow{\text{KOH}} \text{(E)-3-(2-thienyl)-2-methylpropenal}
$$
Yields exceed 70% when using polar aprotic solvents like methanol.

Step 2: Chlorination via Radical or Electrophilic Pathways

The unsaturated aldehyde is chlorinated using:

  • SOCl₂ or PCl₅ : Direct electrophilic addition at the α-position, though competing polymerization requires low temperatures (0–5°C).
  • Barton decarboxylative chlorination : Radical-mediated chlorination using N-acyloxy-2-pyridinethione esters under UV light, achieving >60% selectivity.

Optimization : Combining SOCl₂ with a radical inhibitor (e.g., BHT) suppresses side reactions, improving yields to 45–50%.

Palladium-Catalyzed Cross-Coupling and Cyclization

Palladium catalysis enables modular synthesis via Sonogashira or Negishi couplings :

  • Sonogashira coupling : 3-Iodo-2-methylacrolein reacts with 2-thienylacetylene in the presence of Pd(PPh₃)₄/CuI, yielding the propargyl intermediate. Subsequent hydrohalogenation with HCl gas introduces the chlorine moiety.
  • Negishi coupling : 2-Thienylzinc chloride couples with 3-chloro-2-methylpropargyl bromide, followed by oxidation to the aldehyde.

Key Advantages :

  • Functional group tolerance allows for late-stage diversification.
  • Yields range from 30–40%, with Pd recovery reducing costs.

Halodecarboxylation of Carboxylic Acid Precursors

Kochi-Fürstner halogenation converts carboxylic acids to alkyl chlorides via lead tetraacetate-mediated decarboxylation. For Chloro-2-methyl-3-(2-thienyl) acrolein:

  • Synthesize the carboxylic acid precursor via Heck coupling of thiophene with acrylic acid.
  • Treat with Pb(OAc)₄ and Cl₂ in CCl₄, inducing radical decarboxylation and chlorination.

Yield : 25–30%, limited by competing dimerization.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Vilsmeier-Haack 37.7 Stereoselective, one-pot Moderate yield, harsh conditions
Claisen-Schmidt + Chlorination 45–50 Scalable, inexpensive reagents Multi-step, purification challenges
Palladium Catalysis 30–40 Modular, functional group tolerance High catalyst cost
Halodecarboxylation 25–30 Radical selectivity Low yield, side reactions

Mechanistic Insights and Side Reactions

  • Vilsmeier-Haack Pathway : Proceeds via iminium ion intermediates, with POCl₃ acting as both Lewis acid and chlorinating agent. Competing hydration of the aldehyde group necessitates anhydrous conditions.
  • Radical Chlorination : Barton esters generate acyloxy radicals, which decarboxylate to alkyl radicals before chlorine abstraction. Trace oxygen must be excluded to prevent peroxide formation.

Chemical Reactions Analysis

Types of Reactions: Chloro-2-methyl-3-(2-thienyl) acrolein can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Molecules
Chloro-2-methyl-3-(2-thienyl) acrolein serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a valuable intermediate in organic synthesis.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts aldehyde to carboxylic acid or ketonePotassium permanganate, chromium trioxide
ReductionConverts aldehyde to alcoholSodium borohydride, lithium aluminum hydride
SubstitutionReplaces chloro group with nucleophilesSodium hydroxide, potassium carbonate

Antimicrobial and Antifungal Properties
Research has indicated that this compound exhibits potential antimicrobial and antifungal activities. Studies have shown its effectiveness against various pathogens, suggesting its potential use in developing new antimicrobial agents. The mechanism of action is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting cellular processes.

Case Study: Antifungal Activity

A study demonstrated that derivatives of this compound exhibited significant antifungal activity against Candida species. The compound's structure allowed for interaction with fungal cell membranes, leading to increased permeability and cell death.

Pharmaceutical Applications

Drug Development
this compound has been explored for its potential in drug development due to its reactivity and ability to modify biological targets. Its derivatives have been investigated for their efficacy in targeting specific diseases, including cancer and infectious diseases. The compound's ability to inhibit enzyme activity through covalent bonding enhances its attractiveness as a lead compound in medicinal chemistry.

Table 2: Potential Drug Applications

Disease TargetCompound DerivativeMechanism of Action
Cancer3-(2-thienyl) derivativesEnzyme inhibition
Bacterial InfectionsModified acrolein derivativesDisruption of bacterial cell walls

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals, including polymers and dyes. Its reactivity allows it to be incorporated into various formulations, enhancing the properties of the final products.

Mechanism of Action

The mechanism of action of Chloro-2-methyl-3-(2-thienyl) acrolein involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the aldehyde group, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of Chloro-2-methyl-3-(2-thienyl) acrolein with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Compound Molecular Formula Substituents Key Properties Biological Activity Source
This compound C₈H₇ClOS 2-Cl, 2-CH₃, 3-(2-thienyl) Likely high reactivity due to α,β-unsaturated aldehyde; moderate polarity Inferred: Potential antimicrobial activity (based on thiophene analogs) N/A (hypothetical)
Methyl-3(2-furyl)acrolein C₈H₈O₂ 3-(2-furyl), 2-CH₃ Lower electronegativity (furyl vs. thienyl); higher volatility Not reported; furyl derivatives often used in flavor/fragrance industries
3-Amino-2-chloroacrolein C₃H₄ClNO 2-Cl, 3-NH₂ Enhanced nucleophilicity (amino group); smaller molecular size Limited data; amino groups may confer cytotoxicity or chelation potential
3-Chloro-2-methylpropene C₄H₇Cl 2-CH₃, 3-Cl Non-aldehydic; highly volatile; reactive in polymerization Industrial solvent; no direct biological activity reported
5-(2-Thienyl)-1,3,4-oxadiazole derivatives Varies 5-(2-thienyl), oxadiazole core Improved metabolic stability (oxadiazole); broad-spectrum antibacterial activity Compound 9a: Active against Gram-positive and Gram-negative bacteria

Key Observations

The chlorine atom increases electrophilicity, favoring nucleophilic attack at the β-position, a trait shared with 3-amino-2-chloroacrolein .

Biological Activity: Thiophene-containing compounds (e.g., 5-(2-thienyl)-1,3,4-oxadiazoles) exhibit marked antibacterial activity, suggesting that this compound may share similar properties . Amino-substituted analogs (e.g., 3-amino-2-chloroacrolein) show divergent activity profiles, emphasizing the role of functional groups in bioactivity .

Physicochemical Properties: The methyl group in this compound likely reduces solubility compared to smaller substituents (e.g., hydrogen or amino groups) but improves lipophilicity, aiding membrane penetration .

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